Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate
Description
The compound Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate is a structurally complex heterocyclic molecule characterized by a fused imidazolino-purinone core. This scaffold is substituted with a phenylethyl group at position 8, methyl groups at positions 1 and 7, and a phenylmethyl acetate moiety at position 2.
Properties
CAS No. |
938739-84-5 |
|---|---|
Molecular Formula |
C26H25N5O4 |
Molecular Weight |
471.517 |
IUPAC Name |
benzyl 2-[4,7-dimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O4/c1-17-14-29-22-23(27-25(29)31(17)18(2)20-12-8-5-9-13-20)28(3)26(34)30(24(22)33)15-21(32)35-16-19-10-6-4-7-11-19/h4-14,18H,15-16H2,1-3H3 |
InChI Key |
QEHLAXSFICKIFC-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate |
| Molecular Formula | C23H28N4O4 |
| Molecular Weight | 420.50 g/mol |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study 1 : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of tests against common bacterial strains:
- Case Study 2 : Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Summary of Key Studies
| Study | Findings |
|---|---|
| Study on Cancer Cells | Demonstrated dose-dependent inhibition of cell growth in breast cancer cell lines. |
| Antimicrobial Testing | Showed effective inhibition against S. aureus and E. coli with MIC values of 32 µg/mL and 64 µg/mL. |
Toxicity Assessment
Toxicity studies are crucial for understanding the safety profile of the compound. Current data suggest a relatively low toxicity profile at therapeutic doses; however, further studies are needed to establish comprehensive safety parameters.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthesis: Compound 1l was synthesized via a one-pot, two-step reaction involving cyclization and substitution ().
- Biological Data : Neither compound has reported activity in public databases or peer-reviewed studies, necessitating further experimental validation.
Recommendations :
Explore synthetic strategies analogous to those used for 1l (e.g., cyclization reactions with modified substrates).
Conduct comparative pharmacokinetic studies to assess stability and bioavailability differences.
Prioritize crystallographic analysis using tools like SHELXL () to resolve structural ambiguities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
